molecular formula C17H18N2O3S B2599088 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde CAS No. 1394713-46-2

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde

Cat. No.: B2599088
CAS No.: 1394713-46-2
M. Wt: 330.4
InChI Key: WCLUQGVNVHBODV-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a piperazine derivative. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and piperazine moieties suggests that it may exhibit unique biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . Additionally, the reaction conditions such as temperature, solvent, and reaction time would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carboxylic acid.

    Reduction: 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-methanol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the thiophene ring.

    Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the piperazine moiety.

    4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene: Similar structure but without the aldehyde group.

Uniqueness

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to material science.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-16-5-3-2-4-15(16)18-6-8-19(9-7-18)17(21)13-10-14(11-20)23-12-13/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLUQGVNVHBODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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